molecular formula C15H24 B085072 delta-Elemene CAS No. 11029-06-4

delta-Elemene

Cat. No. B085072
CAS RN: 11029-06-4
M. Wt: 204.35 g/mol
InChI Key: MXDMETWAEGIFOE-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-elemene is a natural sesquiterpene that is found in various essential oils, including ginger, elemi, and frankincense. It has been used for centuries in traditional medicine for its anti-inflammatory, analgesic, and antitumor properties. In recent years, delta-elemene has gained attention from the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

Delta-elemene has demonstrated significant antitumor activity. Studies have shown its ability to induce apoptosis (programmed cell death) in various cancer cell lines. For instance, Wang et al. (2006) found that delta-elemene effectively induced apoptosis in Hela cells (a type of cervical cancer cell) through a caspase-signaling pathway and reactive oxygen species generation. Similarly, Xie et al. (2009) reported that delta-elemene induced apoptosis in colorectal adenocarcinoma cells through a mitochondrial-mediated pathway, involving the activation of pro-caspase-3 and cleavage of the caspase substrate PARP (Wang et al., 2006) (Xie et al., 2009).

Influence on Cancer Cell Proliferation and Cell Cycle

Delta-elemene can interfere with cancer cell proliferation and affect the cell cycle. Ying et al. (2011) showed that delta-elemene induced significant apoptosis in human leukemia HL-60 cells and interfered with the cell cycle in the G2/M phase. This was attributed to the activation of caspase-3, a key enzyme in apoptosis (Ying et al., 2011).

Potential in Enhancing Immune Function and Reducing Chemotherapy Toxicity

A meta-analysis by Wang et al. (2019) indicated that elemene injection, containing delta-elemene, as an adjunctive treatment to platinum-based chemotherapy, improved clinical efficacy, enhanced cellular immune function, and reduced severe toxicities in patients with stage III/IV non-small cell lung cancer (Wang et al., 2019).

properties

CAS RN

11029-06-4

Product Name

delta-Elemene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3R,4R)-4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10-11,14H,1,4,8-9H2,2-3,5-6H3/t14-,15+/m1/s1

InChI Key

MXDMETWAEGIFOE-CABCVRRESA-N

Isomeric SMILES

CC(C)C1=C[C@@H]([C@@](CC1)(C)C=C)C(=C)C

SMILES

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C

Canonical SMILES

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C

Other CAS RN

11029-06-4

synonyms

elemene

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preliminary studies, in which leaf extracts were compared to steam distillates by standard GC-MS methods (hot injector) and by cool on-column injection, revealed that the target metabolite, germacrene C (FIG. 1), was prone to thermal rearrangement to a compound with shorter GC retention time but nearly identical mass spectrum. This compound was absent in the pentane leaf extract when analyzed by cool (35° C.) on-column injection, but was present when the same pentane extract was injected onto a hot (230° C.) injector (FIG. 2). Comparison of this compound with authentic δ-elemene (FIG. 1) from black pepper oleoresin yielded an identical retention time and mass spectrum. Heating purified germacrene C in a sealed container to 130° C. for 1 h resulted in complete conversion to δ-elemene which was confirmed by GC-MS. Conversion of germacrene C to δ-elemene has been reported previously (Morikawa and Hirose, Tetrahedron Lett. 22:1799-1801, 1969). The sesquiterpene fraction of ‘VFNT Cherry’ leaves (3.2% of total volatile olefins) contained germacrene C (66%), germacrene A (7%), guaia-6,9-diene (7%), germacrene B (6%), β-caryophyllene (6%), germacrene D (4%), α-humulene (4%), and β-elemene (1%). This is the first report of azulane (guaia-6,9-diene) and germacrane skeletal types in tomatoes. By contrast, the sesquiterpene fraction of leaves from the commercial tomato variety ‘Better Boy’ (3.3% of total volatile olefins) contained mostly β-caryophyllene (71%), germacrene C (15%), and α-humulene (9%). The sesquiterpene composition of ‘Better Boy’ agrees with previous reports on the content of L. esculentum leaf oil (Buttery et al., J. Agric. Food Chem. 35:1039-1042, 1987; and Lundgren et al., Nord. J. Bot. 5:315-320, 1985), except that no δ-elemene was found by on-column injection; germacrene C has not been previously observed in Lycopersicon.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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